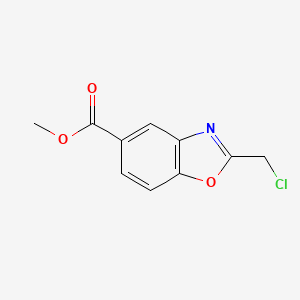
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate” is an organic compound that contains a benzoxazole ring, a chloromethyl group, and a methyl ester group . The benzoxazole ring is a fused aromatic ring that consists of a benzene ring and an oxazole ring. The chloromethyl group (-CH2Cl) is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom. The methyl ester group (-COOCH3) is derived from carboxylic acids by replacing the hydroxyl group with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a chloromethyl group attached to the 2-position of the ring, and a methyl ester group attached to the 5-position of the ring .Chemical Reactions Analysis
The chloromethyl group is a reactive site in this molecule and can undergo various substitution reactions. The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature, given the presence of the aromatic ring structure. Its solubility would depend on the solvent used, and it would likely be soluble in common organic solvents .Aplicaciones Científicas De Investigación
Synthesis of Extended Oxazoles
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is instrumental in the synthesis of extended oxazoles, facilitating the creation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. This reactivity paves the way for producing a wide range of oxazole derivatives, contributing significantly to medicinal chemistry and materials science (Pravin Patil & F. Luzzio, 2016).
Facilitation of Compound Synthesis
It serves as a precursor in the synthesis of complex molecules. For instance, its application in the preparation of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides demonstrates its utility in creating molecules with potential biological activities (T. Lin & Mao Liu, 1984).
Creation of Fungicidal Agents
Its derivatives have been explored for their fungicidal properties. By condensing 2-chloromethyl-5H/methyl benzimidazoles with various heterocyclic compounds, researchers have developed new fungicides that show promise in agricultural applications, showcasing the compound's versatility beyond synthetic organic chemistry (L. Mishra et al., 1993).
Development of Polymer and Material Science
In the realm of material science, Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate contributes to the synthesis of advanced materials. Its derivatives have been used to create thermotropic polyesters based on 2‐(4‐carboxyphenyl)benzoxazole‐5‐carboxylic acid, offering insights into the structure-property relationships in polymeric materials and their potential applications in various technologies (H. Kricheldorf & Sven A. Thomsen, 1992).
Antimicrobial and Anti-Inflammatory Applications
The antimicrobial and anti-inflammatory potential of benzoxazole derivatives, synthesized from Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate, highlights its significance in medicinal chemistry. These derivatives have been evaluated for their efficacy against various microbial strains and inflammation, contributing to the discovery of new therapeutic agents (Sumit Thakral et al., 2022; Betul Tekiner-Gulbas et al., 2007).
Mecanismo De Acción
Target of Action
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that can interact with various targets in a chemical reaction. The primary targets of this compound are likely to be other organic compounds in a reaction mixture. The exact targets can vary depending on the specific reaction conditions and the presence of other reactants .
Mode of Action
The compound acts as an alkylating agent, introducing a chloromethyl group into the reaction . This chloromethylation process involves the replacement of a hydrogen atom in the target molecule with a chloromethyl group, leading to the formation of a new carbon-chlorine bond . The compound’s mode of action is primarily through electrophilic substitution, where it donates an electron pair to form a new bond .
Biochemical Pathways
These could include pathways involving the synthesis or degradation of various organic compounds .
Pharmacokinetics
As an organic compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties .
Result of Action
The result of the compound’s action is the formation of a new molecule with a chloromethyl group. This can lead to significant changes in the target molecule’s properties, including its reactivity, polarity, and potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which the compound is involved . Additionally, safety considerations are crucial as chloroalkyl ethers, including this compound, are strong alkylating agents and are known to be human carcinogens .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZPYCDYMVRMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

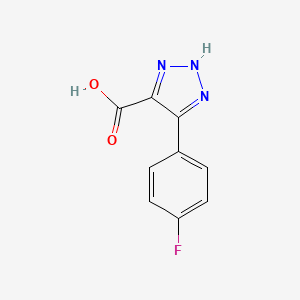
![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
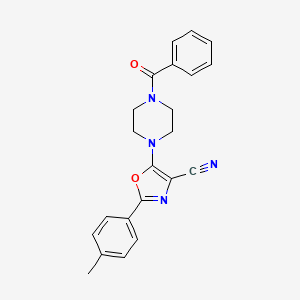
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
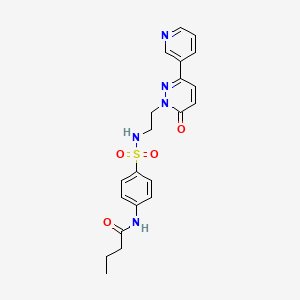
![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)
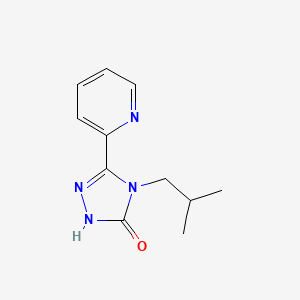
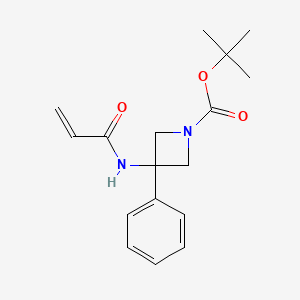
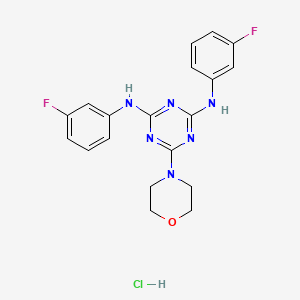
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)